molecular formula C20H24N2O6S B3525650 ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate

ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate

Cat. No.: B3525650
M. Wt: 420.5 g/mol
InChI Key: XBJDDEITPODPEZ-UHFFFAOYSA-N
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Description

Ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester functional group, an isopropylamino sulfonyl group, and a phenoxyacetyl moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate typically involves multiple steps:

  • Formation of the Phenoxyacetyl Intermediate: : This step involves the reaction of 4-aminophenol with chloroacetic acid to form 4-(phenoxyacetyl)aminophenol. The reaction is usually carried out in the presence of a base such as sodium hydroxide under reflux conditions.

  • Sulfonylation: : The phenoxyacetyl intermediate is then reacted with isopropylamine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, to introduce the isopropylamino sulfonyl group. This reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

  • Esterification: : Finally, the product from the sulfonylation step is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the ester or sulfonyl groups, potentially converting them to alcohols or thiols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or thiols.

Scientific Research Applications

Ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in studies involving enzyme inhibition, as its structure allows for interactions with various biological targets.

  • Industry: : It can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The isopropylamino sulfonyl group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The phenoxyacetyl moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with similar ester and amino functionalities but lacking the sulfonyl and phenoxyacetyl groups.

    4-[(Isopropylamino)sulfonyl]benzoic acid: Contains the sulfonyl group but lacks the ester and phenoxyacetyl functionalities.

Uniqueness

Ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

ethyl 4-[[2-[4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-4-27-20(24)15-5-7-16(8-6-15)21-19(23)13-28-17-9-11-18(12-10-17)29(25,26)22-14(2)3/h5-12,14,22H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJDDEITPODPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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